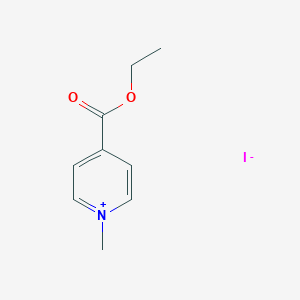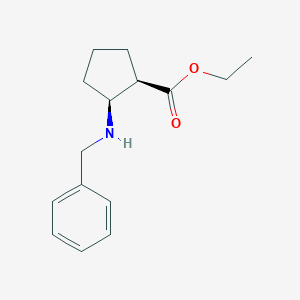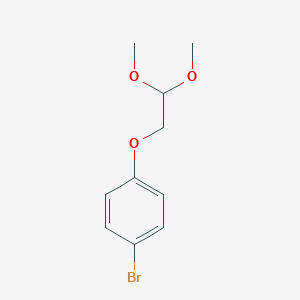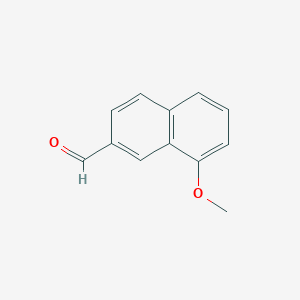
tert-Butyl-4-methyl-1H-pyrazol-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the formula C₉H₁₄N₂O₂. It has a molecular weight of 182.22 g/mol . It is also known by the CAS Number: 121669-69-0 .
Synthesis Analysis
The synthesis of pyrazole derivatives like “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a solid substance that is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Verbindungen wie tert-Butyl-4-methyl-1H-pyrazol-1-carboxylat dienen häufig als Bausteine oder Zwischenprodukte bei der Synthese einer Vielzahl neuer organischer Verbindungen. Dazu gehören Amide, Sulfonamide, Mannich-Basen, Schiff-Basen, Thiazolidinone, Azetidinone und Imidazolinone .
Pharmazeutische Forschung
Pyrazolderivate sind grundlegende Bestandteile, die in verschiedenen kleinen Molekülen vorkommen, die unterschiedliche pharmazeutische Aktivitäten aufweisen . Sie können sowohl als dirigierende als auch als transformierende Gruppen in der organischen Synthese fungieren .
Landwirtschaftliche Chemie
Die Pyrazolstruktur ist auch in der landwirtschaftlichen Chemie von Bedeutung, da sie in Molekülen mit verschiedenen landwirtschaftlichen Aktivitäten vorkommt .
Biologisch aktive Verbindungen
Einige Pyrazolderivate sind Zwischenprodukte bei der Synthese biologisch aktiver Verbindungen wie Crizotinib .
Krebsforschung
Pyrazolderivate wurden auf ihre potenziellen Antikrebsaktivitäten untersucht. Beispielsweise zeigte sich, dass ein synthetisiertes Pyrazolderivat Apoptose in Krebszellen induziert .
Synthese von Naturprodukten
Ähnliche Verbindungen wurden als Vorläufer zur Synthese biologisch aktiver Naturprodukte verwendet .
Wirkmechanismus
Target of Action
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is a synthetic compound that has been used in the synthesis of various biologically active compounds . .
Mode of Action
It’s known that pyrazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that pyrazole derivatives can have various biological effects, depending on their specific structures and targets .
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is its ability to increase the solubility of peptides in aqueous solutions, making them more accessible for use in drug delivery systems. This makes it an ideal reagent for use in peptide synthesis. However, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate can also be toxic in high concentrations, and it has been known to cause irritation to the eyes and skin. Therefore, it is important to use tert-butyl 4-methyl-1H-pyrazole-1-carboxylate in a well-ventilated laboratory and to use protective equipment when handling the compound.
Zukünftige Richtungen
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has a wide range of potential applications in the field of organic chemistry and drug development. It has been used in the synthesis of peptides, peptidomimetics, and other complex molecules, as well as in the development of new drugs and drug delivery systems. In the future, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate could be used to develop more efficient and effective drug delivery systems, as well as to synthesize more complex molecules for use in drug development. Additionally, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate could be used to develop more efficient and effective methods for synthesizing peptides and peptidomimetics. Finally, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate could be used to develop new materials and polymers for use in various applications.
Synthesemethoden
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is synthesized by a two-step process. The first step involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with tert-butyl bromide in the presence of potassium carbonate. This reaction yields a tert-butyl ester of the carboxylic acid, which is then reacted with a base such as sodium hydroxide to form the final product, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-methylpyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRDTVAZNKWMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
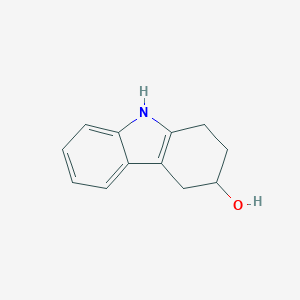
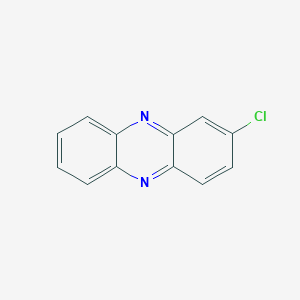
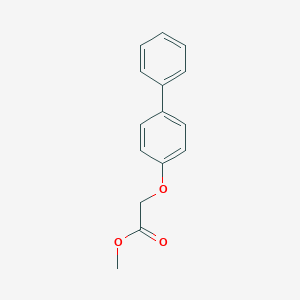

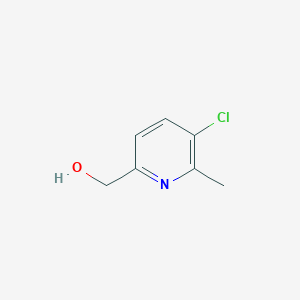
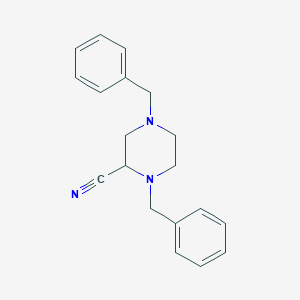
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)

